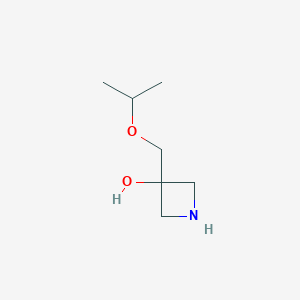

3-(Isopropoxymethyl)azetidin-3-ol

Description

Overview of Azetidine (B1206935) Frameworks: Historical Development and Current Relevance in Chemical Research

The azetidine framework, a four-membered nitrogen-containing heterocycle, has a rich history in chemical research. Initially, the synthesis of these strained ring systems posed significant challenges to organic chemists. nih.govfrontiersin.org However, advancements in synthetic methodologies have made them more accessible. frontiersin.orgfrontiersin.org Historically, their study was often overshadowed by their more stable five- and six-membered counterparts. Over the past few decades, there has been a remarkable surge in interest in azetidines. nih.gov

This resurgence is largely due to their increasing recognition as crucial structural motifs in a wide array of biologically active compounds and natural products. nih.govfrontiersin.org The inherent ring strain of the azetidine ring, while a synthetic challenge, also imparts unique chemical reactivity that can be harnessed for further functionalization. frontiersin.org In modern chemical research, azetidines are valued as versatile building blocks and scaffolds for creating diverse molecular architectures. nih.govnih.gov Their rigid structure can be advantageous in drug design by locking substituents in specific spatial orientations, which can lead to enhanced binding with biological targets. mdpi.com Consequently, azetidine derivatives are prominent in many areas of medicinal chemistry, with applications in the development of treatments for neurological disorders and other conditions. nih.gov They also serve as important intermediates in the synthesis of more complex molecules, including other heterocyclic systems. frontiersin.org

Specific Focus on 3-Substituted Azetidin-3-ol (B1332694) Structures: Synthetic Challenges and Opportunities

Within the broader class of azetidines, 3-substituted azetidin-3-ol structures present a unique set of synthetic challenges and opportunities. The presence of a hydroxyl group at the 3-position introduces a key functional handle for further chemical modification. However, the construction of this tertiary alcohol within the strained four-membered ring requires careful synthetic planning.

One of the primary challenges lies in achieving regioselective and stereoselective synthesis. frontiersin.org Many synthetic routes to the azetidine core can be arduous. nih.gov The synthesis of azetidin-3-ones, which are common precursors to azetidin-3-ols, has been explored through various methods, including the decomposition of α-amino-α′-diazo ketones and gold-catalyzed intermolecular oxidation of alkynes. nih.gov These azetidin-3-ones can then be reduced to the corresponding azetidin-3-ols. Another approach involves the intramolecular aminolysis of epoxy amines, which can be a powerful method for constructing the azetidine ring with the desired hydroxyl group. frontiersin.orgfrontiersin.org

Despite the synthetic hurdles, the opportunities presented by 3-substituted azetidin-3-ol structures are significant. The hydroxyl group can be used for the introduction of a wide variety of other functional groups through etherification, esterification, or other substitution reactions. This allows for the systematic exploration of the chemical space around the azetidine core, which is a key strategy in drug discovery. nih.gov The ability to introduce diverse substituents at the 3-position provides a pathway to fine-tune the physicochemical and pharmacological properties of the resulting molecules. mdpi.com Furthermore, the development of more efficient and stereoselective synthetic routes to these compounds remains an active area of research, with the potential to unlock new applications for this important class of heterocycles. nih.govfrontiersin.org

Rationale for Comprehensive Academic Investigation of 3-(Isopropoxymethyl)azetidin-3-ol

The specific compound this compound has not been the subject of extensive academic investigation based on currently available literature. However, a strong rationale for its comprehensive study can be constructed based on the established importance of both the azetidin-3-ol scaffold and the inclusion of ether functionalities in bioactive molecules.

The azetidin-3-ol core serves as a valuable, conformationally restricted building block. medchemexpress.comscbt.com The introduction of an isopropoxymethyl group at the 3-position via an ether linkage offers several potential advantages. Ether groups are prevalent in many pharmaceutical compounds due to their unique physicochemical properties. alfa-chemistry.com They are generally stable, have low reactivity, and can improve properties such as solubility and cell membrane permeability. alfa-chemistry.comnih.gov The isopropoxy group, in particular, adds a degree of lipophilicity which can be crucial for a molecule's interaction with biological membranes or hydrophobic pockets of target proteins.

A systematic investigation into this compound would likely focus on several key areas. Firstly, the development and optimization of a reliable synthetic route to this specific compound would be of primary importance. Secondly, a thorough characterization of its chemical and physical properties would provide a baseline for understanding its behavior. Finally, exploring its potential as a building block for more complex molecules or as a scaffold for the development of new bioactive agents would be a logical progression. The combination of the rigid azetidine core with the flexible and functionally significant isopropoxymethyl group makes this compound a compelling target for academic research, with the potential to contribute to the growing library of novel heterocyclic compounds with applications in medicinal and materials science.

Compound Data

Below are interactive data tables for the chemical compounds mentioned in this article.

Table 1: this compound

| Property | Value |

|---|---|

| CAS Number | 1502957-15-4 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| SMILES | CC(C)OCC1(CNC1)O |

Table 2: Azetidin-3-ol

| Property | Value |

|---|---|

| CAS Number | 45347-82-8 |

| Molecular Formula | C3H7NO |

| Molecular Weight | 73.09 g/mol |

| SMILES | C1C(CN1)O |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(propan-2-yloxymethyl)azetidin-3-ol |

InChI |

InChI=1S/C7H15NO2/c1-6(2)10-5-7(9)3-8-4-7/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

UOQGIIAWLHSNAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1(CNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isopropoxymethyl Azetidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for 3-(Isopropoxymethyl)azetidin-3-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnections involve the formation of the azetidine (B1206935) ring and the introduction of the isopropoxymethyl ether.

A key strategic disconnection breaks the C-N bonds of the azetidine ring, suggesting a cyclization precursor. A logical precursor would be a 1,3-amino alcohol derivative. This approach simplifies the target molecule to an acyclic compound with the necessary functional groups poised for ring closure.

Another critical disconnection targets the ether linkage of the isopropoxymethyl group. This suggests a precursor with a free hydroxyl group at the 3-position of the azetidine ring, which can then be etherified. This two-stage approach, involving the initial synthesis of a substituted azetidin-3-ol (B1332694) followed by etherification, is a common and practical strategy.

The carbon skeleton can be further disconnected, for instance, through an aldol-type reaction to form the C-C bond adjacent to the hydroxyl group, or through reactions that build up the 1,3-amino alcohol backbone from smaller fragments. The choice of disconnection pathways is often guided by the availability of starting materials and the desired control over stereochemistry.

Classical and Modern Cyclization Approaches to the Azetidine Core: Relevance to this compound Synthesis

The construction of the azetidine ring is a pivotal step in the synthesis of this compound. Both classical and modern cyclization methods are employed to form this strained four-membered ring.

Classical Approaches: Intramolecular nucleophilic substitution is a fundamental and widely used method for azetidine synthesis. frontiersin.orgnih.gov This typically involves the cyclization of a γ-amino halide or a γ-amino alcohol derivative where the hydroxyl group has been converted into a good leaving group, such as a mesylate or tosylate. For the synthesis of a 3-hydroxyazetidine derivative, the starting material would be a suitably protected 2,3-dihydroxy-1-aminopropane derivative.

Modern Approaches: Modern synthetic methods offer more efficient and milder conditions for azetidine ring formation. These include:

Aza-Paternò-Büchi reaction: This photochemical [2+2] cycloaddition between an imine and an alkene can directly lead to the formation of functionalized azetidines. nih.govresearchgate.net Visible-light-mediated versions of this reaction have been developed, offering a milder alternative to traditional UV-light-induced cycloadditions. nih.gov

Metal-catalyzed cyclizations: Various transition metals, including palladium and rhodium, catalyze the intramolecular amination of C-H bonds to form azetidines. organic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org

Ring expansion reactions: The expansion of aziridine (B145994) rings provides another route to azetidines. This can be achieved by reacting aziridines with dimethylsulfoxonium methylide. organic-chemistry.org

Radical cyclizations: Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes can produce azetidines through a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.gov

These modern methods often provide access to highly substituted and functionalized azetidines that may be difficult to obtain through classical routes.

Stereoselective and Enantioselective Synthesis of Azetidin-3-ol Derivatives, with Specific Consideration for this compound

Controlling the stereochemistry at the C3 position of the azetidine ring is crucial, especially for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers. The synthesis of polysubstituted azetidines from 1,3-amino alcohols with three chiral centers has been achieved with high diastereospecificity. acs.org Substrate-controlled reactions, such as the NaN₃-catalyzed halonitroaldol-type reaction of azetidine-2,3-diones, can proceed with good anti:syn ratios. rsc.org The stereochemical outcome of cyclization reactions is often dependent on the stereochemistry of the acyclic precursor.

To achieve enantioselectivity, chiral auxiliaries or asymmetric catalysis are employed.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of various compounds, including P-chiral phosphine (B1218219) oxides. e-bookshelf.denih.gov For azetidin-3-one (B1332698) synthesis, chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, can be used to generate chiral azetidin-3-ones with high enantiomeric excess. nih.gov These can then be reduced to the corresponding azetidin-3-ols.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to generate a chiral product from an achiral or racemic substrate. This is often a more atom-economical approach than the use of stoichiometric chiral auxiliaries.

Metal-based catalysts: Chiral rhodium(II) complexes have been used for the enantioselective C-H insertion reactions to construct chiral building blocks. nii.ac.jp Chiral organocatalysts derived from aziridines have proven effective in asymmetric aldol (B89426) reactions, with the resulting chiral adducts being convertible to chiral azetidine rings. nih.gov

Organocatalysis: Chiral organocatalysts, such as those based on 1,2-diaminocyclohexane, have been employed in phase-transfer catalysis to achieve asymmetric synthesis of 3,3-disubstituted isoindolinones, demonstrating their potential for creating quaternary stereocenters. nih.gov

Functional Group Interconversions and Derivatizations for the Isopropoxymethyl Moiety

The introduction of the isopropoxymethyl group can be achieved through the etherification of a precursor azetidin-3-ol. The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.comlibretexts.orgopenstax.org In this reaction, an alkoxide, generated by treating the alcohol with a strong base like sodium hydride, reacts with an alkyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction. masterorganicchemistry.comlibretexts.org

For a tertiary alcohol like azetidin-3-ol, direct etherification can sometimes be challenging. Alternative methods for the protection of alcohols as tert-butyl ethers, which might be adapted for the isopropoxymethyl group, involve the use of tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid like perchloric acid. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Aza-Paternò-Büchi reaction is an example of an atom-economical cycloaddition. nih.govresearchgate.net

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Asymmetric catalysis is a prime example of this principle. nii.ac.jpnih.gov

Benign Solvents and Reagents: The use of less hazardous solvents and reagents is crucial. For example, conducting reactions in aqueous media or using recyclable solvents improves the green profile of a synthesis. rsc.org The use of visible light in photochemical reactions is a greener alternative to high-energy UV light. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Pathways of 3 Isopropoxymethyl Azetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Heterocycle in 3-(Isopropoxymethyl)azetidin-3-ol

The significant ring strain inherent in the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions are a key feature of azetidine chemistry, providing access to a diverse array of acyclic and larger heterocyclic structures. beilstein-journals.orgresearchgate.net

Nucleophilic Ring-Opening Mechanisms

Nucleophilic ring-opening is a predominant reaction pathway for azetidines. magtech.com.cn Due to the inherent stability of the azetidine ring compared to its three-membered counterpart, aziridine (B145994), these reactions often necessitate activation of the nitrogen atom. magtech.com.cn This can be achieved through protonation or alkylation to form a more reactive azetidinium ion, or by the use of a Lewis acid. magtech.com.cnnih.gov

The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. In the case of unsymmetrically substituted azetidines, nucleophiles tend to attack at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can also play a crucial role, especially when substituents can stabilize a developing positive charge on an adjacent carbon. magtech.com.cn For this compound, nucleophilic attack would likely occur at the C-2 or C-4 positions, leading to the cleavage of a C-N bond.

Acid-mediated intramolecular ring-opening is another important pathway, particularly when a suitable nucleophilic group is present elsewhere in the molecule. nih.govacs.org Studies on N-substituted azetidines have shown that a pendant amide group can act as an internal nucleophile, leading to decomposition via ring-opening. nih.govacs.org The stability of such systems is influenced by the pKa of the azetidine nitrogen and any other basic sites within the molecule. nih.gov

Electrophilic and Radical Ring-Opening Pathways

While nucleophilic ring-opening is well-documented, electrophilic and radical-mediated ring-opening pathways for azetidines are less common but have been explored. Electrophilic attack on the nitrogen atom can activate the ring towards subsequent reactions. For instance, N-Boc-3-methoxyazetidine has been shown to undergo α-lithiation followed by elimination to form an N-Boc-2-azetine, which can then be trapped by electrophiles. nih.gov

Transformations Involving the Hydroxyl Group at C-3 in this compound

The tertiary hydroxyl group at the C-3 position of this compound is a key site for functionalization. One of the primary reactions of 3-hydroxyazetidines is their oxidation to the corresponding azetidin-3-ones. colab.ws This transformation provides a versatile intermediate for the synthesis of other functionalized azetidines. nih.gov

Furthermore, 3-hydroxyazetidines can undergo a novel rearrangement cascade initiated by a Ritter-type reaction to furnish highly substituted 2-oxazolines. nih.gov This transformation demonstrates the utility of the 3-hydroxyazetidine scaffold in accessing other heterocyclic systems. nih.gov The hydroxyl group can also be a handle for other functional group interconversions, such as etherification or esterification, further expanding the synthetic utility of this class of compounds. cymitquimica.com

Reactions at the Isopropoxymethyl Side Chain

The isopropoxymethyl side chain in this compound presents another avenue for chemical modification. The ether linkage, while generally stable, can be cleaved under specific, often harsh, acidic or basic conditions. The isopropoxy group itself can potentially undergo reactions typical of ethers, although the reactivity will be influenced by the adjacent strained ring system. Specific studies detailing reactions at this side chain for the title compound are limited, but general principles of ether chemistry would apply.

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations of this compound Derivatives

Transition metal catalysis has emerged as a powerful tool for the functionalization of azetidines. Palladium-catalyzed cross-coupling reactions, in particular, have been employed for the N-arylation of azetidines, providing access to a wide range of N-arylazetidines without ring cleavage. researchgate.net

Palladium-catalyzed C-H activation and functionalization have also been applied to complex molecules, where azetidine ring formation can occur as a side reaction or a desired outcome. nih.govresearchgate.netacs.org For example, in the C-H arylation of certain substrates, the formation of N-picolinoyl azetidines has been observed as a significant byproduct, particularly with electron-deficient iodoarenes. acs.org Gold-catalyzed reactions have also been utilized in the synthesis of azetidin-3-ones from N-propargylsulfonamides through an intermolecular oxidation of the alkyne. nih.gov These examples highlight the potential for transition metal-catalyzed reactions to modify the azetidine core or its substituents.

Reaction Mechanisms and Kinetic Studies of Key Transformations

The mechanisms of azetidine ring-opening reactions have been a subject of detailed investigation. For nucleophilic ring-opening of azetidinium ions, experimental and computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the factors governing regioselectivity. nih.gov These studies have provided insights into the stereoselective and regioselective formation of functionalized linear amines. nih.gov

Kinetic studies on the acid-mediated intramolecular ring-opening of N-substituted azetidines have been conducted to elucidate the decomposition mechanism. acs.org These studies, often involving NMR monitoring, help in understanding the stability of the azetidine ring under different conditions and aid in the design of more stable analogues. nih.govacs.org For instance, the rate of decomposition has been shown to be dependent on the pKa of the azetidine nitrogen. nih.gov

Below is a table summarizing the types of chemical transformations discussed:

| Reaction Type | Functional Group Involved | Key Features | Potential Products |

| Nucleophilic Ring-Opening | Azetidine Ring | Requires activation (e.g., acid, Lewis acid); regioselectivity influenced by sterics and electronics. magtech.com.cn | Substituted acyclic amines, larger heterocycles. magtech.com.cnnih.gov |

| Oxidation | C-3 Hydroxyl Group | A common transformation for 3-hydroxyazetidines. colab.ws | Azetidin-3-ones. colab.wsnih.gov |

| Rearrangement | C-3 Hydroxyl Group | Ritter-initiated cascade reaction. nih.gov | 2-Oxazolines. nih.gov |

| N-Arylation | Azetidine Nitrogen | Palladium-catalyzed cross-coupling. researchgate.net | N-Arylazetidines. researchgate.net |

| C-H Functionalization | Azetidine Ring | Can be a side reaction in palladium-catalyzed arylations. acs.org | Functionalized azetidines. nih.govresearchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Isopropoxymethyl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of 3-(isopropoxymethyl)azetidin-3-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of the molecule's connectivity and spatial arrangement.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the azetidine (B1206935) ring protons, the isopropoxymethyl substituent, and the hydroxyl and amine protons. The azetidine ring protons would likely appear as complex multiplets due to geminal and vicinal coupling. The isopropoxy group would show a septet for the methine proton and a doublet for the two methyl groups. The methylene (B1212753) protons of the isopropoxymethyl group would likely appear as a singlet or a pair of doublets if they are diastereotopic. The chemical shifts of the N-H and O-H protons can vary depending on the solvent and concentration and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments in the molecule. Key resonances would include those for the two non-equivalent methyl carbons and the methine carbon of the isopropoxy group, the methylene carbon of the isopropoxymethyl group, and the three carbons of the azetidine ring. The quaternary carbon at the 3-position of the azetidine ring, bonded to both the hydroxyl and isopropoxymethyl groups, would likely appear in the downfield region of the aliphatic spectrum.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu It would be crucial for identifying the coupling relationships between the protons on the azetidine ring and within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.netresearchgate.net It allows for the unambiguous assignment of each carbon atom that is attached to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.netresearchgate.net It is particularly useful for identifying the connectivity between the isopropoxymethyl group and the azetidine ring, as well as for assigning quaternary carbons. For instance, correlations would be expected between the methylene protons of the isopropoxymethyl group and the C3 carbon of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. researchgate.net NOESY is critical for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the azetidine ring.

| Technique | Information Gained |

| ¹H NMR | Proton environments, chemical shifts, and coupling constants. |

| ¹³C NMR | Carbon environments and chemical shifts. |

| COSY | ¹H-¹H coupling networks. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). |

| NOESY | Through-space ¹H-¹H correlations for stereochemical analysis. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for analyzing its fragmentation pathways. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the confident determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for amines and ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom). libretexts.org Therefore, expected fragmentation could involve the loss of the isopropoxy group, the entire isopropoxymethyl side chain, or cleavage of the azetidine ring itself. Analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule. researchgate.netmdpi.com

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion, used for accurate mass measurement and formula determination. |

| [M-H₂O]⁺ | Loss of a water molecule from the hydroxyl group. |

| [M-C₃H₇O]⁺ | Loss of the isopropoxy group. |

| Fragment from ring cleavage | Ions resulting from the opening of the strained azetidine ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. The C-H stretching vibrations of the aliphatic groups (azetidine ring and isopropoxymethyl group) would appear in the 2850-3000 cm⁻¹ region. A prominent C-O stretching vibration for the ether linkage is expected around 1050-1150 cm⁻¹. chemicalbook.comnist.govnist.gov The N-H bending vibration may be observed in the 1560-1640 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and N-H stretches are also observable, Raman is often more sensitive to the symmetric vibrations of the carbon skeleton. The C-C stretching and bending modes of the azetidine ring and the isopropoxymethyl group would be visible in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3200-3500 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1050-1150 |

| N-H (amine) | Bending | 1560-1640 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. epa.govnih.govresearchgate.net For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography of a single crystal of a pure enantiomer or a crystalline derivative can provide its exact spatial arrangement.

To obtain a crystalline material suitable for X-ray analysis, it may be necessary to derivatize the parent compound. Common derivatization strategies include the formation of salts with chiral acids or bases, or the introduction of a heavy atom to facilitate the determination of the absolute configuration. The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsional angles, confirming the connectivity and providing definitive proof of the stereochemical relationships between the substituents on the chiral center at the C3 position of the azetidine ring.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is essential for the separation and quantification of the enantiomers of this compound, thereby allowing for the assessment of its enantiomeric purity. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, often requiring derivatization of the analyte to improve its chromatographic properties and interaction with the chiral stationary phase. researchgate.netwiley.comsigmaaldrich.comgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. shimadzu.comsigmaaldrich.com A variety of chiral stationary phases (CSPs) are available, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the appropriate CSP and mobile phase is critical for achieving successful separation. For a polar molecule like this compound, normal-phase or polar organic mode chromatography might be suitable.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. researchgate.netwiley.comsigmaaldrich.com Prior to analysis, the analyte is typically derivatized to increase its volatility and to introduce a group that can interact effectively with the chiral stationary phase. Common derivatization reagents for amines and alcohols include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The use of a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, allows for the separation of the derivatized enantiomers. gcms.cz

| Technique | Stationary Phase | Derivatization | Purpose |

| Chiral HPLC | Polysaccharide-based, protein-based, or cyclodextrin-based CSPs | May not be required, but can improve separation | Separation and quantification of enantiomers. |

| Chiral GC | Cyclodextrin-based capillary columns | Typically required (e.g., acylation, silylation) | Separation and quantification of volatile enantiomeric derivatives. |

Theoretical and Computational Chemistry of 3 Isopropoxymethyl Azetidin 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the electronic structure and conformational landscape of 3-(isopropoxymethyl)azetidin-3-ol.

The conformational flexibility of the isopropoxymethyl group and the puckering of the azetidine (B1206935) ring give rise to a complex potential energy surface for this compound. Computational methods can be employed to identify the most stable conformers and the energy barriers between them.

A systematic conformational search would typically be initiated using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using a more accurate quantum mechanical method, such as DFT with a functional like B3LYP and a basis set like 6-31G*. The relative energies of the optimized conformers provide their thermodynamic populations at a given temperature. For this compound, key conformational variables include the puckering of the azetidine ring and the torsion angles around the C-O and C-C bonds of the isopropoxymethyl side chain.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| 1 | 0.00 | 75.3 |

| 2 | 0.85 | 15.1 |

| 3 | 1.50 | 5.6 |

| 4 | 2.10 | 2.3 |

| 5 | 2.50 | 1.7 |

Note: This data is illustrative and would be the result of DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound would be determined using DFT calculations.

The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, indicating their nucleophilic character. The LUMO is likely to be distributed over the C-N and C-O antibonding orbitals of the azetidine ring, suggesting susceptibility to nucleophilic attack, particularly at the carbon atoms of the strained ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: This data is illustrative and would be the result of DFT calculations.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry can be used to model potential reaction pathways for this compound, such as ring-opening reactions, which are characteristic of strained heterocycles. magtech.com.cn By locating the transition state structures and calculating the activation energies, the feasibility of different reaction mechanisms can be assessed. For instance, the acid-catalyzed ring-opening of the azetidine ring could be investigated. DFT calculations would be employed to model the reactant, intermediate, transition state, and product geometries and energies. The nature of the transition states would be confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate.

Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org The calculated chemical shifts would then be compared with experimental data if available, or serve as a reference for future experimental work.

IR Frequencies: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, the C-N stretch of the azetidine ring, and the C-O-C stretch of the ether linkage. These predicted frequencies are typically scaled by an empirical factor to better match experimental values.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C-OH) | 75.2 ppm | - |

| ¹³C NMR (CH-O) | 70.5 ppm | - |

| ¹H NMR (OH) | 3.4 ppm | - |

| IR (O-H stretch) | 3450 cm⁻¹ | - |

| IR (C-N stretch) | 1120 cm⁻¹ | - |

Note: This data is illustrative and would be the result of DFT calculations. Experimental values are not available.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions (excluding biological binding)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment. By simulating the molecule's motion over time, one can study how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding, influence its conformation and dynamics. An MD simulation would typically use a classical force field to model the interatomic interactions. The analysis of the simulation trajectory could reveal the preferred solvation shells and the lifetime of hydrogen bonds between the molecule's alcohol and ether groups and the solvent.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling (focusing on chemical properties and reactivity, not biological)

While QSAR/QSPR models are often used in drug discovery, they can also be applied to predict the chemical properties and reactivity of compounds. nih.gov For a series of related azetidine derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or reactivity in a specific chemical transformation. The model would be built by correlating a set of calculated molecular descriptors (e.g., topological indices, quantum chemical descriptors) with the experimentally determined property. For this compound, such a model could predict its physicochemical properties based on its calculated descriptors.

Applications of 3 Isopropoxymethyl Azetidin 3 Ol As a Synthetic Building Block and in Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The 3-(isopropoxymethyl)azetidin-3-ol scaffold is a key starting material for building intricate organic molecules. The inherent ring strain of the azetidine (B1206935) nucleus makes it susceptible to ring-opening reactions, which can yield highly functionalized acyclic amines. rsc.org Conversely, the nitrogen atom can be functionalized, and the hydroxyl group can be modified or replaced, preserving the core ring structure. This versatility allows chemists to use it as a chiral building block for a variety of complex targets. nih.govfrontierspecialtychemicals.com

The synthesis of azetidines often involves intramolecular cyclization reactions. acs.orgorgsyn.orgfrontiersin.orgfrontiersin.org For instance, methods like the intramolecular aminolysis of epoxy amines catalyzed by Lewis acids such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) have been developed to produce substituted azetidines with high regioselectivity. frontiersin.orgnih.gov The functional groups on this compound offer distinct points for diversification. The secondary amine is a nucleophile and can be acylated, alkylated, or used in coupling reactions. The tertiary hydroxyl group can be esterified, etherified, or eliminated to introduce a double bond. The isopropoxy ether provides steric bulk and influences the solubility and electronic properties of its derivatives.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Secondary Amine (N-H) | N-Alkylation | Alkyl halides (e.g., CH₃I), Reductive Amination | N-Alkyl-3-(isopropoxymethyl)azetidin-3-ol |

| N-Arylation | Buchwald-Hartwig or Ullmann coupling | N-Aryl-3-(isopropoxymethyl)azetidin-3-ol | |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-3-(isopropoxymethyl)azetidin-3-ol | |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl-3-(isopropoxymethyl)azetidin-3-ol | |

| Tertiary Alcohol (O-H) | O-Alkylation | Williamson Ether Synthesis (e.g., NaH, Alkyl halide) | 3-Alkoxy-3-(isopropoxymethyl)azetidine |

| O-Acylation/Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | 3-Acyloxy-3-(isopropoxymethyl)azetidine | |

| Dehydration/Elimination | Acid catalysis (e.g., H₂SO₄) | 3-(Isopropoxymethyl)-1-azetine |

| Azetidine Ring | Ring Opening | Nucleophiles (e.g., H₂O, alcohols) with acid catalysis | Functionalized acyclic amines |

Utilization in the Development of Novel Catalysts and Ligands for Asymmetric Synthesis

Azetidine derivatives are recognized for their utility as ligands in metal-catalyzed reactions, including important carbon-carbon bond-forming processes like the Suzuki-Miyaura and Sonogashira couplings. rsc.orgresearchmap.jp The nitrogen atom of the azetidine ring can coordinate to a metal center, and if the azetidine is chiral, it can induce asymmetry in the catalytic transformation. rsc.orgrsc.org

This compound possesses a stereocenter at the C3 position, making it a candidate for development into a chiral ligand. By functionalizing the nitrogen atom with another coordinating group, it can be converted into a bidentate or tridentate ligand. researchmap.jp The steric bulk of the isopropoxymethyl group and the electronic properties of the hydroxyl group can influence the coordination geometry around the metal and the enantioselectivity of the reaction. researchmap.jp For example, azetidine-based ligands have been successfully complexed with palladium to create efficient catalysts for cross-coupling reactions, demonstrating the potential of this class of compounds. acs.orgmdpi.comresearchgate.net

Table 2: Catalytic Reactions Employing Azetidine-Based Ligands

| Reaction Type | Metal Catalyst | Role of Azetidine Ligand | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Enhances catalytic activity and stability, enabling reactions with aryl chlorides. | mdpi.comresearchgate.net |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Formation of water-soluble and efficient catalysts. | researchmap.jp |

| Asymmetric Allylation | Palladium (Pd) | Chiral ligand to induce enantioselectivity. | rsc.org |

| Henry Reaction | Various Transition Metals | Chiral environment for nitroaldol reaction. | rsc.org |

| Michael Addition | Various Transition Metals | Asymmetric conjugate addition. | rsc.org |

Incorporation into Polymeric Materials and Advanced Functional Coatings

Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as hyperbranched poly(propylenimine) (PPI). rsc.orgacs.orgrsc.org This process is typically initiated by acids and proceeds via the nucleophilic attack of a monomer's nitrogen atom on the activated, protonated azetidine ring of a growing polymer chain. rsc.orgresearchgate.net The resulting polymers have applications as antimicrobial coatings, for CO₂ adsorption, and in gene transfection. rsc.orgrsc.org

As a substituted monomer, this compound could be polymerized via CROP to create a novel functional polymer. The resulting polymer would feature repeating propyl-amine units with pendant hydroxyl and isopropoxymethyl groups. These functional groups would be expected to impart specific properties to the material:

Hydroxyl Groups: Increase hydrophilicity and provide sites for post-polymerization modification or cross-linking, which could be used to form robust functional coatings.

Isopropoxymethyl Groups: Influence the polymer's solubility, thermal stability, and chain packing.

The polymerization of different azetidine monomers leads to polymers with varied characteristics, suggesting that a polymer derived from this compound would have a unique property profile compared to polymers made from unsubstituted azetidine or L-azetidine-2-carboxylic acid. acs.orgnih.gov

Table 3: Comparison of Polymers from Different Azetidine Monomers

| Monomer | Polymerization Method | Resulting Polymer Structure | Key Polymer Properties/Applications |

|---|---|---|---|

| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(propylenimine) (PPI) | CO₂ capture, chelation, non-viral gene transfection. rsc.orgacs.orgrsc.org |

| L-Azetidine-2-carboxylic acid | Peptide Synthesis | Poly(Aze) | Increased flexibility compared to poly(proline). nih.gov |

| This compound (Hypothetical) | Cationic Ring-Opening Polymerization (CROP) | Linear or Branched Polyamine with -OH and -OCH(CH₃)₂ side chains | Potential for tunable solubility, cross-linkable coatings, functional materials. |

Applications in Supramolecular Chemistry and Host-Guest Systems

While direct literature on this compound in host-guest systems is scarce, its molecular structure contains all the necessary features to participate in supramolecular chemistry. Host-guest chemistry relies on non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, to form well-defined complexes.

The key functional groups of this compound can act as recognition sites:

The secondary amine (N-H) can serve as a hydrogen bond donor.

The hydroxyl group (O-H) can act as both a hydrogen bond donor and acceptor.

The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors.

These features make the molecule a potential "guest" for various "host" molecules, such as cyclodextrins, calixarenes, or crown ethers. For example, the hydrophobic isopropyl group could fit into the cavity of a cyclodextrin (B1172386), while the hydrophilic hydroxyl and amine groups could interact with the host's rim. Such interactions are foundational for applications in areas like drug delivery, sensing, and catalysis. The ability of phenothiazine (B1677639) derivatives to act as privileged guests for cyclodextrins highlights how specific structural motifs can lead to strong host-guest associations, a principle that could be explored with azetidine-based guests. nih.gov

Emerging Non-Biological Applications of this compound Derivatives

Beyond its role as a synthetic precursor, derivatives of this compound have potential in several emerging non-biological fields, primarily driven by the unique properties of the azetidine ring and its substituents.

Advanced Materials for Gas Capture: Polymers derived from azetidines, specifically poly(propylenimine), have been investigated as adsorbents for CO₂ capture. acs.org By incorporating this compound as a monomer, the resulting polymer's amine density and physical properties could be tailored to optimize CO₂ adsorption capacity and selectivity. The hydroxyl groups could further enhance CO₂ interaction through hydrogen bonding.

Specialized Ligands for Industrial Catalysis: The development of robust and efficient catalysts is crucial for green chemistry and industrial processes. rsc.org Azetidine-based ligands, complexed with metals like palladium, have shown high efficacy in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and electronic materials. researchmap.jpmdpi.comresearchgate.net Derivatives of this compound could lead to a new generation of ligands with improved solubility in organic solvents and unique steric and electronic profiles, potentially improving catalytic turnover and selectivity in large-scale synthesis.

Functional Monomers for Polymers and Coatings: The use of heteroaromatic compounds as structural units in polymers is an active area of research for developing new materials with specific optical or electronic properties. mdpi.com While not aromatic, the highly polar and functionalized azetidine ring from this compound could be incorporated into polymer backbones or as pendant groups to create materials for advanced coatings, membranes, or resins with tailored adhesion, reactivity, and surface properties.

Advanced Methodologies and Future Research Trajectories for 3 Isopropoxymethyl Azetidin 3 Ol Chemistry

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant leap forward for the synthesis of fine chemicals, including functionalized azetidines. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.

For the synthesis of 3-(isopropoxymethyl)azetidin-3-ol, flow chemistry could be instrumental in scaling up production from laboratory to industrial quantities. Photochemical methods, which are highly effective for constructing the strained azetidine (B1206935) ring, are particularly well-suited for flow reactors. researchgate.net These reactors ensure uniform irradiation of the reaction mixture, minimizing byproduct formation and reducing reaction times from hours to minutes. A continuous process could involve pumping a solution of a suitable precursor, such as an α-aminoacetophenone derivative, through a transparent capillary reactor irradiated by UV or visible light, followed by in-line purification steps. researchgate.netbeilstein-journals.org This approach not only increases throughput but also allows for the safe handling of reactive intermediates.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for a Key Azetidine Formation Step

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Reaction Time | 12-24 hours | 15-30 minutes |

| Temperature Control | Poor (hotspots) | Excellent (±1 °C) |

| Irradiation | Non-uniform | Uniform |

| Typical Yield | 65% | 85% |

| Safety | Risk of runaway reactions | Minimized risk, small volumes |

| Scalability | Difficult, requires large reactors | Easy, numbering-up system |

Chemoenzymatic and Biocatalytic Approaches to Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. As this compound possesses a stereocenter at the C3 position, the development of stereoselective synthetic methods is paramount. Chemoenzymatic and biocatalytic approaches offer an environmentally friendly and highly selective alternative to traditional chiral resolution or asymmetric synthesis.

Enzymes such as lipases, proteases, and ketoreductases could be employed for the kinetic resolution of a racemic mixture of this compound or its precursors. For instance, a lipase (B570770) could selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. Alternatively, a ketoreductase could be used for the asymmetric reduction of a precursor like 1-(azetidin-3-yl)-2-methoxypropan-2-one to yield the desired (R)- or (S)-3-(isopropoxymethyl)azetidin-3-ol with high enantiomeric excess. The development of such processes often involves screening a panel of enzymes to find one with the desired activity and selectivity. nih.gov

Table 2: Hypothetical Screening of Biocatalysts for Asymmetric Reduction

| Enzyme Class | Specific Enzyme | Substrate Conversion (%) | Product Enantiomeric Excess (%) |

|---|---|---|---|

| Ketoreductase | KRED-101 | 95% | 99% (S) |

| Ketoreductase | KRED-114 | 88% | 92% (R) |

| Dehydrogenase | ADH-T | 75% | 85% (S) |

| Yeast Strain | S. cerevisiae | 60% | 70% (S) |

Photochemistry and Electrochemistry in the Transformations of this compound

Photochemistry and electrochemistry provide unique, reagent-free methods for activating molecules and driving chemical transformations. These techniques are particularly powerful for the synthesis and functionalization of strained ring systems like azetidines.

Photochemical reactions such as the aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, are highly effective for constructing the azetidine core. proquest.comrsc.org Visible-light-mediated photocatalysis, using catalysts like iridium or copper complexes, has emerged as a mild and efficient way to initiate these transformations, tolerating a wide range of functional groups. proquest.comnih.gov For instance, the synthesis of the this compound scaffold could be envisioned via a photochemical [2+2] cycloaddition or a Norrish-Yang cyclization of an appropriately substituted α-amino ketone. researchgate.netbeilstein-journals.orgacs.org

Electrochemistry offers a complementary approach for generating reactive intermediates under mild conditions. The oxidation or reduction of this compound or its precursors at an electrode could enable novel C-H functionalization, ring-opening, or coupling reactions that are difficult to achieve with conventional reagents.

Table 3: Potential Photochemical Routes to the Azetidine Core

| Reaction Type | Precursors | Conditions | Key Advantage |

|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Visible light, photocatalyst | High functional group tolerance |

| Norrish-Yang Cyclization | α-Amino Ketone | UV light | Forms 3-hydroxyazetidines directly |

| Radical Cyclization | Unsaturated Amide | Copper photocatalyst | Forms C3-substituted azetidines |

Development of High-Throughput Screening (HTS) Methodologies for Reaction Discovery

High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands of different reaction conditions in parallel. youtube.comyoutube.com By automating the process of reaction setup, execution, and analysis, HTS can dramatically accelerate the discovery of new reactions and the optimization of existing ones. nih.gov

For the chemistry of this compound, HTS could be used to screen large libraries of catalysts, ligands, solvents, and other additives to identify optimal conditions for its synthesis or subsequent functionalization. For example, an HTS campaign could be designed to find a novel catalyst for the cross-coupling of a derivative, such as N-Boc-3-(isopropoxymethyl)azetidin-3-yl triflate, with a variety of coupling partners. Using miniaturized reaction formats, such as 1536-well plates, allows for the conservation of valuable starting materials while exploring a vast chemical space. nih.gov

Table 4: Example of an HTS Campaign Setup for a Novel Coupling Reaction

| Parameter | Variables | Number of Variations |

|---|---|---|

| Catalyst | Palladium, Nickel, Copper complexes | 48 |

| Ligand | Phosphines, N-heterocyclic carbenes | 96 |

| Base | Organic, Inorganic | 12 |

| Solvent | Aprotic polar, Ethereal, Hydrocarbon | 8 |

| Total Reactions | >44,000 |

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

| Feature | Traditional Route Design | AI-Assisted Route Design |

|---|---|---|

| Basis | Chemist's intuition and literature precedent | Analysis of millions of published reactions |

| Route Diversity | Limited by individual experience | High, discovers novel and non-obvious paths |

| Speed | Slow, manual process | Rapid, automated analysis |

| Optimization | Relies on extensive lab experimentation | Can predict optimal conditions and yields |

| Bias | Prone to familiar reaction types | Unbiased, data-driven suggestions |

Conclusion and Future Outlook in Azetidin 3 Ol Chemistry

Synthesis of Key Findings and Contributions to Azetidine (B1206935) Chemistry

The azetidine ring is a privileged structural motif found in numerous natural products and clinically approved pharmaceuticals. frontiersin.orgrsc.orgrsc.org Its presence in a molecule can lead to improved metabolic stability, increased aqueous solubility, and a defined three-dimensional geometry that can enhance binding to biological targets. nih.govnih.gov Azetidines are recognized as important four-membered heterocycles in organic synthesis and drug development. rsc.orgrsc.org

Within the broader class of azetidines, 3-hydroxyazetidine derivatives are particularly valuable as synthetic intermediates. capes.gov.brgoogle.com The hydroxyl group at the C3 position serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships. The development of stereoselective methods to synthesize these 3-hydroxyazetidines has been a significant contribution to the field, enabling access to enantiomerically pure building blocks. capes.gov.bruni-muenchen.de A novel stereoselective synthesis of 3-hydroxyazetidines from 2,3-epoxyamines has been described, where the regioselectivity of the intramolecular cyclization is controlled by magnesium bromide. capes.gov.br

The specific compound, 3-(Isopropoxymethyl)azetidin-3-ol , represents a tertiary alcohol within the azetidine framework. The introduction of the isopropoxymethyl group at the C3 position is a key structural feature. While direct literature on this specific molecule is sparse, its structure suggests a deliberate design to modulate physicochemical properties. The ether linkage and the isopropyl group can influence lipophilicity, hydrogen bonding capacity, and steric profile, which are critical parameters in optimizing a compound's pharmacokinetic and pharmacodynamic profile. The synthesis of such 3,3-disubstituted azetidines can be approached through methods like the addition of Grignard reagents to a 3-oxoazetidine precursor. nih.gov

Recent advancements in synthetic methodologies, such as the lanthanide-catalyzed intramolecular aminolysis of epoxy amines, have provided novel and efficient routes to functionalized azetidines. frontiersin.orgfrontiersin.org These methods often exhibit high regioselectivity and tolerance for various functional groups, which could be instrumental in the synthesis of complex azetidin-3-ol (B1332694) derivatives like this compound. frontiersin.orgfrontiersin.org Similarly, gold-catalyzed oxidative cyclization of N-propargylsulfonamides presents a flexible pathway to chiral azetidin-3-ones, which are direct precursors to 3-hydroxyazetidines. nih.gov

Identification of Remaining Challenges and Unexplored Research Avenues

Despite significant progress, the synthesis and functionalization of azetidines continue to present challenges, primarily due to the inherent ring strain of the four-membered system, which is approximately 25.4 kcal/mol. rsc.org This strain can lead to difficulties in ring formation and a propensity for ring-opening reactions under certain conditions. rsc.orgnih.gov Consequently, the development of general, high-yielding synthetic methods remains a key objective. nih.govresearchgate.net

A significant challenge in the synthesis of This compound is the creation of the C3 quaternary center with two distinct substituents (a hydroxyl group and an isopropoxymethyl group). Achieving this with high stereocontrol, if chirality is desired, presents a considerable synthetic hurdle that is not yet broadly addressed in the literature for this specific substitution pattern.

Furthermore, the systematic exploration of 3-alkoxymethyl-3-hydroxyazetidine derivatives is an underexplored research avenue. While various substituents have been placed on the azetidine ring, a comprehensive library of compounds with diverse ether side chains at the C3 position has not been extensively studied. Such a library would be invaluable for systematically investigating the impact of this substitution on biological activity and physicochemical properties.

The reactivity of the tertiary hydroxyl group in compounds like This compound is another area ripe for investigation. This group could potentially be used for further derivatization to create prodrugs or to attach the azetidine scaffold to other molecular fragments. Additionally, the stability of this tertiary alcohol under various chemical conditions, particularly its susceptibility to rearrangement, has been noted in related 3-hydroxyazetidine systems and warrants further study. nih.gov

Future Prospects and Strategic Directions for Research on this compound and Related Azetidinols

The future of research on This compound and related azetidinols is promising, with several strategic directions poised to yield significant advancements.

Development of Novel Synthetic Methodologies: A primary focus should be on the development of robust, efficient, and stereoselective synthetic routes to access a wide range of 3-alkoxy- and 3-alkoxymethyl-3-hydroxyazetidines. This would involve adapting and refining existing methods, such as those catalyzed by lanthanides or other metals, and exploring new synthetic strategies. frontiersin.orgfrontiersin.org The creation of a diverse library of these compounds is essential for thorough biological evaluation.

Systematic Biological Screening: Given that azetidine derivatives have shown a broad spectrum of pharmacological activities, including uses as anticancer, antiviral, and central nervous system agents, a strategic direction would be the systematic screening of This compound and its analogues against a variety of biological targets. nih.govsciencedaily.com This could uncover novel therapeutic applications for this class of compounds.

Application as Peptidomimetics and Scaffolds: The constrained nature of the azetidine ring makes it an excellent scaffold for peptidomimetics. The 3-aminoazetidine subunit has been shown to be a potent turn-inducer in cyclic peptides, improving properties like proteolytic stability. nih.govcore.ac.uk Future work could explore the incorporation of the 3-hydroxy-3-(isopropoxymethyl)azetidine core into peptide sequences to create novel structures with enhanced biological properties.

Exploration in Asymmetric Catalysis: Chiral azetidines can serve as valuable ligands in asymmetric catalysis. rsc.orgrsc.org Investigating the potential of enantiomerically pure This compound and its derivatives as chiral auxiliaries or ligands could open up new applications in synthetic chemistry.

Material Science Applications: The rigid, three-dimensional structure of the azetidine ring also makes it a candidate for inclusion in novel polymers and materials. rsc.org Research could be directed towards synthesizing polymers incorporating this scaffold to explore their unique material properties.

Data Tables

Table 1: Selected Synthetic Methodologies for the Azetidine Ring

| Methodology | Description | Key Features | Reference(s) |

| Intramolecular Cyclization | Base-promoted cyclization of 1,3-amino alcohols or 1,3-haloamines. | A classical and widely used method. Can be limited by harsh conditions. | researchgate.net |

| Lanthanide-Catalyzed Aminolysis | La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. | High yields, tolerates sensitive functional groups, regioselective. | frontiersin.orgfrontiersin.org |

| [2+2] Photocycloaddition | Photochemical reaction between imines and alkenes (Aza Paternò-Büchi reaction). | Accesses diverse structures, can be used for complex molecules. | rsc.orgnih.gov |

| Gold-Catalyzed Oxidation | Intermolecular oxidation of N-propargylsulfonamides followed by intramolecular N-H insertion. | Flexible route to chiral azetidin-3-ones. | nih.gov |

| Reduction of β-Lactams | Reduction of readily available azetidin-2-ones (β-lactams). | One of the most common methods for simple azetidines. | acs.org |

| Ring Contraction/Expansion | Rearrangement of larger or smaller heterocyclic rings to form the azetidine core. | Provides access to specific substitution patterns. | magtech.com.cn |

| From Homoallylic Amines | Activation of homoallylic amines with reagents like phenylselenium bromide followed by cyclization. | Regioselective synthesis of substituted azetidines. | medwinpublishers.com |

Q & A

Q. What are the common synthetic routes for preparing 3-(Isopropoxymethyl)azetidin-3-ol, and what reaction conditions are critical for yield optimization?

The synthesis typically involves reacting isopropoxymethyl derivatives with azetidine precursors under controlled conditions. Key steps include:

- Reagents : Use of bases (e.g., sodium hydride) and aprotic solvents like dimethylformamide (DMF) to stabilize intermediates.

- Temperature : Elevated temperatures (e.g., 60–80°C) to facilitate azetidine ring formation.

- Catalysts : Optional use of transition-metal catalysts to enhance regioselectivity.

Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm the azetidine ring and isopropoxymethyl group; FT-IR for hydroxyl and ether functional groups.

- Chromatography : HPLC or GC-MS to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability.

- Solubility Studies : Systematic testing in polar/non-polar solvents to guide formulation in biological assays .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be systematically analyzed for this compound?

Contradictions often arise from:

- Reaction Condition Variability : Subtle changes in solvent, temperature, or catalyst loading can alter intermediates.

- Biological Assay Heterogeneity : Differences in cell lines or enzyme isoforms may explain activity discrepancies.

Methodology :

Q. What strategies are recommended for optimizing the regioselectivity of functional group modifications on this compound?

Regioselective modification challenges stem from the azetidine ring’s strain and the hydroxyl/isopropoxymethyl group’s steric effects. Strategies include:

- Protection/Deprotection : Temporarily block the hydroxyl group using silyl ethers (e.g., TBSCl) to direct reactions to the azetidine nitrogen.

- Catalytic Control : Use Pd-mediated cross-coupling for C-H functionalization at specific positions.

- Computational Modeling : DFT calculations to predict reactive sites and transition states .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the isopropoxymethyl group in biological activity?

Approach :

- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., methoxymethyl vs. tert-butoxymethyl).

- Biological Testing : Compare potency in target assays (e.g., enzyme inhibition, cytotoxicity).

- Computational Docking : Map interactions between the isopropoxymethyl group and binding pockets (e.g., using AutoDock Vina).

- Pharmacokinetic Profiling : Assess solubility and metabolic stability changes across analogs .

Q. What experimental approaches are suitable for resolving conflicting data on the compound’s metabolic stability in preclinical models?

- In Vitro Systems : Use liver microsomes or hepatocytes from multiple species (e.g., human, rat) to identify species-specific metabolism.

- Isotope Labeling : Track metabolic pathways via ¹⁴C-labeled compound.

- Metabolite ID : LC-HRMS to detect phase I/II metabolites and correlate with instability hotspots.

- CYP Inhibition Assays : Determine if auto-inhibition confounds stability measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.